Jelleine-III is a member of the Jelleine family of peptides, which are derived from royal jelly produced by honeybees. These peptides are notable for their antimicrobial properties and potential therapeutic applications. Jelleine-III specifically has garnered interest due to its unique sequence and biological activities, which may contribute to its effectiveness against various pathogens.
Jelleine-III is classified as an antimicrobial peptide, a category characterized by small proteins that exhibit activity against bacteria, fungi, and viruses. It is isolated from royal jelly, a nutrient-rich substance secreted by worker bees to feed larvae and the queen bee. The classification of Jelleine-III within the broader family of antimicrobial peptides positions it as a potential candidate for further research in drug development and therapeutic applications.
The synthesis of Jelleine-III can be achieved through several methods, including:
Technical details of the synthesis typically involve the use of protecting groups for amino acids to prevent unwanted reactions during coupling. After synthesis, the peptide is cleaved from the solid support, and purification is performed using high-performance liquid chromatography to ensure high purity levels.
The molecular structure of Jelleine-III consists of a sequence of amino acids that contributes to its biological activity. The precise sequence and structural characteristics can significantly influence its interaction with microbial membranes.
Jelleine-III undergoes several chemical reactions that are critical to its function:
Technical details regarding these reactions include quantification methods using spectrophotometry to measure hemoglobin release from lysed erythrocytes.
The mechanism of action for Jelleine-III primarily involves:
Data supporting this mechanism includes studies demonstrating reduced viability in bacterial cultures treated with Jelleine-III compared to untreated controls.
Jelleine-III exhibits several notable physical and chemical properties:
Relevant data includes stability assays conducted in different media that confirm its resilience against proteolytic degradation.
Jelleine-III has several scientific uses:
Jelleine-III (EPFKISIHL-NH₂) is an antimicrobial peptide (AMP) constitutively produced by nurse honeybees (Apis mellifera) and secreted into royal jelly (RJ)—a nutrient-rich substance fed to larvae and the queen bee. As a cationic peptide (+1 charge at physiological pH), it contributes to RJ preservation by inhibiting microbial colonization that could compromise larval health. Its activity spectrum includes potent effects against fungi (Candida albicans, MIC 64–128 µM) and Gram-positive bacteria (Staphylococcus aureus, MIC 32–64 µM), though it shows lower efficacy against Gram-negative pathogens compared to Jelleine-I [1] [3]. This antimicrobial function is critical in social insects like honeybees, which lack adaptive immunity and rely on innate defenses like AMPs to prevent hive infections. Jelleine-III acts synergistically with other RJ components (e.g., royalisin and 10-HDA) to create a broad-spectrum protective barrier, ensuring sterility in brood-rearing environments [1] [5].
Table 1: Key Physicochemical Properties of Jelleine-III
Property | Value | Biological Implication |
---|---|---|
Amino Acid Sequence | EPFKISIHL-NH₂ | Carboxyamidation enhances stability |
Net Charge (pH 7.2) | +1 | Electrostatic interaction with microbial membranes |
Hydrophobic Residues (%) | 44% | Membrane penetration capability |
Molecular Mass | 1082.32 Da | Low mass facilitates tissue diffusion |
Primary Source | Royal jelly | Direct secretion into larval food |
Jelleine-III is derived from the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1), a glycoprotein constituting 31–66% of RJ proteins. MRJP-1 is encoded by a single-copy gene spanning 3,038 bp with six exons. Proteolytic cleavage of MRJP-1 by hive-specific enzymes releases the nonapeptide precursor of Jelleine-III. The cleavage site occurs between residues Gly²⁸⁷ and Glu²⁸⁸, yielding the sequence EPFKISIHL [1] [6] [9]. This processing is tightly regulated:
Jelleine-III exhibits lineage-specific conservation within the genus Apis. Genomic analyses reveal:
Table 2: Comparative Bioactivity of Jelleine Peptides
Peptide | Antibacterial Activity (Gram+) | Antifungal Activity | Anti-Leishmanial | Hemolytic Activity |
---|---|---|---|---|
Jelleine-I | +++ (MIC 8–32 µM) | ++ (MIC 16–64 µM) | +++ | None |
Jelleine-II | ++ (MIC 32–64 µM) | + (MIC 64–128 µM) | Not tested | None |
Jelleine-III | + (MIC 32–128 µM) | ++ (MIC 64–128 µM) | None | None |
Jelleine-IV | None | None | None | None |
Activity levels: +++ = high; ++ = moderate; + = low
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3